Product packaging for ZOAPXPHOMJVRJL-UHFFFAOYSA-N(Cat. No.:)

ZOAPXPHOMJVRJL-UHFFFAOYSA-N

Cat. No.: B1181200
M. Wt: 373.434
InChI Key: ZOAPXPHOMJVRJL-UHFFFAOYSA-N
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Description

Contextualization of ZOAPXPHOMJVRJL-UHFFFAOYSA-N within Contemporary Chemical Science

The InChIKey this compound corresponds to the chemical compound tert-butyl 1-[difluoro(methoxy)methyl]-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate . nih.gov This molecule, with its complex structure incorporating a benzo[e]indole core and fluorinated substituents, is of interest within the fields of synthetic organic chemistry and medicinal chemistry. The presence of fluorine atoms is particularly noteworthy, as their incorporation into organic molecules can significantly alter physical, chemical, and biological properties.

Methodological Approaches to Studying this compound

The study of a novel compound like this tert-butyl carboxylate derivative employs a range of sophisticated analytical and computational techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are fundamental for confirming its molecular structure and purity. X-ray crystallography can provide definitive information about its three-dimensional arrangement in the solid state.

Computational chemistry plays a crucial role in predicting the molecule's properties, including its electronic structure, conformational preferences, and potential reactivity. Methods such as Density Functional Theory (DFT) are often utilized to gain insights that complement experimental findings.

Scope and Objectives of Research on this compound

Research focused on this compound and related compounds is typically driven by several key objectives. A primary goal is the development of efficient and scalable synthetic routes to access this and analogous molecular architectures. Understanding the structure-activity relationships (SAR) is another critical aspect, where researchers systematically modify the molecule's structure to investigate how these changes influence its properties. Given its structural motifs, a significant objective of the research is likely to explore its potential as a scaffold in the design of new therapeutic agents or functional materials.

Properties

Molecular Formula

C20H15N5OS

Molecular Weight

373.434

InChI

InChI=1S/C20H15N5OS/c1-12-5-3-4-6-16(12)18-23-24-20-25(18)21-11-14-9-13-10-15(26-2)7-8-17(13)22-19(14)27-20/h3-11H,1-2H3

InChI Key

ZOAPXPHOMJVRJL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC

Origin of Product

United States

Synthetic Strategies and Methodologies for Zoapxphomjvrjl Uhfffaoysa N

Historical Perspectives on the Synthesis of Voriconazole Analogues

The development of Voriconazole is rooted in the success of earlier triazole antifungal agents like fluconazole (B54011) and itraconazole. frontiersin.orgacs.org The initial first-generation triazoles demonstrated the potential of inhibiting the fungal enzyme 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. frontiersin.orgresearchgate.net However, limitations in their spectrum of activity and the rise of resistant fungal strains spurred the development of second-generation triazoles. researchgate.net

Voriconazole emerged from these efforts, featuring a critical structural modification where a fluorinated pyrimidine (B1678525) ring replaced one of the triazole rings of fluconazole, and an α-methyl group was added. researchgate.net This structural change resulted in a broader spectrum of activity. researchgate.netnih.gov Early synthetic routes to related triazolylbutanols laid the groundwork for the more complex challenge of producing Voriconazole with its specific stereochemistry. nih.gov The initial synthesis developed by Pfizer for Voriconazole involved a resolution process to separate the desired enantiomer from a racemic mixture, a method that, while scalable, highlighted the need for more efficient asymmetric approaches. acs.org

Novel Approaches in the Preparation of Voriconazole

Research has been focused on developing more efficient and stereoselective synthetic routes to Voriconazole.

The core of many Voriconazole syntheses is the coupling of two key fragments: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and a derivative of 4-(1-haloethyl)-5-fluoropyrimidine. google.comgoogle.com A significant challenge in this process is achieving high diastereoselectivity in the carbon-carbon bond-forming step.

The original synthesis by Pfizer involved the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) with the ketone fragment using a strong base under cryogenic conditions, which resulted in a low yield of the desired diastereomer. google.com A major improvement was the use of an organozinc derivative in a Reformatsky-type reaction. This approach demonstrated excellent diastereoselectivity, favoring the formation of the desired (2R,3S/2S,3R)-enantiomeric pair with a ratio as high as 12:1. acs.orgacs.org The use of zinc, sometimes activated with iodine and in the absence of toxic lead, has become a common strategy. google.comgoogle.comgoogle.com

Further refinements include the use of alkylthio-substituted pyrimidines as key intermediates, which are particularly suitable for metal-mediated additions to ketones. google.com The choice of substituents on the pyrimidine ring and the metalation conditions are crucial for controlling the reaction's stereoselectivity. google.comacs.org

Efforts to make the synthesis of Voriconazole more environmentally friendly have been explored. Green chemistry aims to reduce the use and generation of hazardous substances. researchgate.net For Voriconazole, this includes developing methods that avoid toxic reagents and minimize waste. researchgate.netrsc.org

One area of focus is the replacement of hazardous solvents with more benign alternatives. rsc.org Some synthetic methods have been developed that avoid the use of highly toxic metals like lead. google.comgoogle.com The use of catalytic methods, such as palladium on carbon for hydrogenation steps, is a common feature, although newer processes aim to simplify these steps further. nih.govgoogle.com For instance, reductive elimination of thiol or chlorine substituents using zinc powder with ammonium (B1175870) formate (B1220265) has been shown to be an effective and more economical alternative to expensive palladium catalysts. google.comgoogle.com The development of proliposome-based dry powder formulations using spray drying represents a green, single-step process for formulation. mdpi.com

Given that Voriconazole is a single enantiomer drug, establishing the correct absolute stereochemistry is paramount. rotachrom.com While the original commercial synthesis relied on classical resolution of a racemic mixture using a chiral resolving agent like (1R)-(-)-10-camphorsulfonic acid, this method is inherently inefficient as it discards at least half of the material. acs.orgacs.org

Consequently, significant research has been directed towards asymmetric synthesis. Key strategies include:

Catalytic Asymmetric Cyanosilylation: A seven-step enantioselective synthesis was developed where the key step is the catalytic asymmetric cyanosilylation of a ketone to construct the tetrasubstituted stereogenic center. acs.orgnih.govresearchgate.net

Stereospecific Formation of (Z)-enol Triflate: A concise asymmetric synthesis features the highly stereospecific formation of a (Z)-enol triflate from 2-difluorobenzene acetoacetate, which leads to a crucial tetrasubstituted (Z)-allylic alcohol. researchgate.net

Enantioselective Epoxidation: This route uses a highly enantioselective epoxidation catalyzed by a vanadium complex to construct the contiguous carbon stereocenters in a single step. researchgate.net

Chiral Chromatography: Innovative chromatographic techniques like centrifugal partition chromatography (CPC) have been developed for the efficient, large-scale separation of Voriconazole enantiomers, achieving high yields and purity. rotachrom.com

Asymmetric Strategy Key Reaction Advantage
Catalytic Asymmetric CyanosilylationCyanosilylation of a ketoneEstablishes the key tetrasubstituted stereocenter early. acs.orgnih.gov
Stereospecific Enol Triflate FormationLiOH-controlled triflate formationAccesses a crucial Z-allylic alcohol intermediate stereospecifically. researchgate.net
Enantioselective EpoxidationVanadium-catalyzed epoxidationCreates two adjacent stereocenters simultaneously with high selectivity. researchgate.net
Chiral ResolutionDiastereomeric salt crystallizationA classical, scalable method for separating enantiomers. acs.orgacs.org
Centrifugal Partition Chromatography (CPC)Continuous liquid-liquid chromatographyOffers high-throughput, efficient, and green separation of enantiomers. rotachrom.com

Mechanistic Investigations of Voriconazole Formation

The key bond-forming step in many Voriconazole syntheses is the addition of an organometallic pyrimidine species to the triazole-ketone fragment. acs.orggoogle.com Mechanistic studies have focused on understanding and controlling the diastereoselectivity of this reaction. The reaction is believed to proceed through the formation of an organozinc reagent from the bromoethylpyrimidine precursor. google.com This organozinc compound then adds to the carbonyl group of the ketone.

The stereochemical outcome is influenced by several factors, including the nature of the metal (zinc has proven superior to magnesium or lithium in terms of diastereoselectivity), the substituents on the pyrimidine ring (a chloro or alkylthio group at the 6-position is common), and the reaction conditions. google.comacs.org The presence of the fluorine atom on the pyrimidine ring can also lead to unexpected side reactions. acs.orgnih.gov The formation of impurities, such as positional isomers, can occur and their synthesis has been studied to aid in the quality control of Voriconazole manufacturing. nih.gov The metabolism of Voriconazole itself is primarily mediated by hepatic cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4. drugbank.comnih.gov

Scale-Up and Process Optimization for Voriconazole Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. For Voriconazole, process development has focused on improving efficiency, safety, and cost-effectiveness. acs.orgacs.org

Key optimization areas include:

Starting Material Synthesis: The development of more efficient routes to key intermediates, such as 4-chloro-6-ethyl-5-fluoropyrimidine, has been crucial. An initial six-step route from 5-fluorouracil (B62378) was superseded by a more efficient four-step synthesis. acs.orgacs.org

Reaction Conditions: Optimizing the organozinc coupling reaction involved moving away from cryogenic conditions and toxic reagents like lead powder. google.comgoogle.com Adjusting the mode of addition of reagents has been shown to reduce the formation of impurities. google.comgoogle.com

Purification and Resolution: The initial resolution step, while effective, had its yield improved from 20% to 80% of the theoretical maximum by optimizing the solvent system. acs.org The development of continuous separation methods like CPC offers a significant advantage for industrial-scale purification. rotachrom.com Traditional purification often yields only 35% of the desired enantiomer, whereas CPC can achieve a 93% yield of optically pure product. rotachrom.com

Process Safety and Sustainability: Eliminating hazardous reagents and minimizing solvent use are key considerations for large-scale production. google.comgeneesmiddeleninformatiebank.nl Pfizer, for instance, developed a "Second Generation" process to reduce the manufacturing footprint. almacgroup.com

The challenges in scaling up also extend to the formulation of the final drug product, such as maintaining the stability and consistency of self-microemulsifying drug delivery systems (SMEDDS). mdpi.com

Theoretical and Computational Studies of Zoapxphomjvrjl Uhfffaoysa N

Quantum Chemical Calculations on Caffeine (B1668208)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of caffeine. mdpi.comjournalirjpac.com These methods provide insights into the molecule's reactivity and spectroscopic characteristics.

Electronic Structure Elucidation of Caffeine

The electronic structure of caffeine features a planar pyrimidinedione ring fused to an imidazole (B134444) ring, creating a ten-pi electron aromatic system according to Hückel's rule. wikipedia.org All six atoms of the pyrimidinedione ring are sp² hybridized and planar. youtube.com High-level electronic structure calculations, such as DLPNO–CCSD(T), have been used to investigate the conformations of the three methyl groups attached to the aromatic system. nih.gov These studies revealed that the methyl groups adopt conformations where a C-H bond eclipses a carbonyl group, a delocalized C-N bond, or a C-H bond of the imidazole ring. nih.govresearchgate.net This conformational preference is attributed to hyperconjugation, involving a bidirectional charge transfer between the methyl groups and the aromatic system. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net For caffeine, the HOMO is primarily located on the imidazole ring, while the LUMO is distributed over the pyrimidinedione ring. researchgate.net The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and stability. nih.gov Various computational methods have been employed to calculate these and other quantum chemical parameters. researchgate.netscispace.com

Table 1: Calculated Quantum Chemical Parameters of Caffeine

Method/Basis Set HOMO (eV) mdpi.comresearchgate.net Electronegativity (eV) mdpi.comresearchgate.net Ionization Potential (eV) mdpi.comresearchgate.net
MP2/6-31G(d) -8.5411 - 8.5411
MP2/6-311++G(d,p) - 3.94 -
DFT/B3LYP/6-31G(d) - - -

This table presents a selection of calculated quantum chemical parameters for caffeine using different theoretical methods and basis sets. The values can vary depending on the computational approach.

Spectroscopic Property Prediction for Caffeine (excluding actual spectra)

Quantum chemical calculations are frequently used to predict and interpret the spectroscopic properties of molecules like caffeine. mdpi.com Anharmonic DFT calculations have been successfully employed to simulate and interpret the near-infrared (NIR) spectrum of caffeine, accurately reproducing experimental data. nih.govmdpi.com These calculations have enabled a detailed analysis of the NIR spectrum, including the assignment of weak overtone and combination bands. nih.govmdpi.com

Theoretical predictions of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are also a significant area of study. mdpi.comnih.gov Various density functionals have been tested to develop a reliable methodology for predicting the NMR properties of caffeine and similar alkaloids in both vacuum and solution. mdpi.comnih.gov The GIAO (Gauge-Including Atomic Orbital) approach is commonly used to calculate nuclear shieldings for predicting ¹H, ¹³C, ¹⁵N, and ¹⁷O chemical shifts. mdpi.com The accuracy of these predictions can be influenced by the choice of density functional and the inclusion of solvent effects. mdpi.com

Structure-Reactivity Relationships in Caffeine Derivatives

The relationship between the chemical structure of caffeine derivatives and their biological activity has been explored through theoretical studies. journalirjpac.comresearchgate.net By modifying the caffeine scaffold, researchers aim to develop new compounds with enhanced or specific pharmacological properties. researchgate.net

A DFT study on caffeine derivatives investigated the relationship between their electronic structure and their inhibitory effects on neoplastic transformation. journalirjpac.com This research resulted in a statistically significant equation that correlates the variation in biological activity with changes in a set of local atomic reactivity indices. journalirjpac.com Such studies can lead to the development of a partial pharmacophore, which is a model of the essential structural features required for biological activity, aiding in the design of more potent molecules. journalirjpac.com

The modification of caffeine at the C8 position has been a particular focus, leading to derivatives with a range of biological activities. researchgate.net Structure-activity relationship (SAR) studies on 8-(substituted)aryloxycaffeine derivatives have also been conducted. acs.org These investigations help to understand how different substituents at various positions on the caffeine molecule influence its reactivity and biological function.

Computational Design of Caffeine Analogues

Computational methods play a crucial role in the design of novel caffeine analogues with specific therapeutic potentials. nih.govnih.gov Virtual screening, a computational technique, is used to identify promising new molecules from large databases. nih.govresearchgate.net

In one study, a pharmacophore model was generated based on a set of known active molecules to screen for new caffeine-based compounds with potential epithelial anticancer activity. nih.govresearchgate.netscielo.br This approach led to the identification of several new molecules with predicted activity. nih.gov The designed analogues can then be further evaluated for their pharmacokinetic properties and potential toxicity using computational tools before being synthesized and tested in vitro and in vivo. nih.govresearchgate.net The validation of the computational methods used is a critical step to ensure the reliability of the predictions. scielo.brresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name InChIKey
Caffeine ZOAPXPHOMJVRJL-UHFFFAOYSA-N
Theobromine YAPQBXQYLJRXSA-UHFFFAOYSA-N
Theophylline RFFPZSAWJGFKBV-UHFFFAOYSA-N
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide WIIZWVCIJKGZOK-UHFFFAOYSA-N nih.gov
N-Nitrosomorpholine ZKXDGKXYMTYWTB-UHFFFAOYSA-N nih.gov
ZM241385 LROAVGQIMTFEKJ-UHFFFAOYSA-N
Adenosine (B11128) OIRDTQYFTABQOQ-UHFFFAOYSA-N
Citric acid KRKNYBCHXYFNLL-UHFFFAOYSA-N
Gramine NIJMDDPLQGJSQR-UHFFFAOYSA-N

Reactivity and Reaction Mechanisms Involving Zoapxphomjvrjl Uhfffaoysa N

Organic Transformations Mediated by ZOAPXPHOMJVRJL-UHFFFAOYSA-N

N-phenyl-1-naphthylamine participates in several organic transformations, primarily leveraging the reactivity of its amine and aromatic functionalities.

One of the key reactions is its role as a radical scavenger, particularly in the context of autoxidation of polymers and lubricants. who.int It effectively inhibits oxidation by reacting with free radicals, a mechanism crucial for its application as an antioxidant. who.intguidechem.com The primary inhibition step involves the abstraction of the amino hydrogen. cdnsciencepub.com The antioxidant mechanism can proceed through pathways that either generate inactive species or produce polymers. researchgate.net Studies on its reaction with oxygen-centered radicals, such as peroxyl radicals, indicate that the oxidation of the amine does not extensively proceed via nitroxide intermediates. rsc.org

The compound also undergoes electrophilic substitution reactions. cymitquimica.com For instance, reactions like bromination and formylation have been shown to occur at the 4-position of the naphthalene (B1677914) ring. dnu.dp.ua Furthermore, it can react with epichlorohydrin (B41342) to form N-phenyl-N-(3-chloro-2-hydroxy-propyl)-1-naphthylamine, which can then cyclize.

In synthetic organic chemistry, N-phenyl-1-naphthylamine serves as a precursor for the synthesis of other organic molecules. For example, it reacts with acetic acid in the presence of zinc chloride to produce 7-methyl-benzo[c]acridine. guidechem.com It is also used in the preparation of N-(4-bromobenzene)-N-phenyl-1-naphthylamine through a reaction with bromoiodobenzene, catalyzed by cuprous iodide and sodium tert-butoxide. google.com

Additionally, N-phenyl-1-naphthylamine can be used in a method for the determination of the concentration of organolithium and organomagnesium reagents. chemicalbook.comacs.org

Catalytic Roles of this compound in Chemical Processes

While N-phenyl-1-naphthylamine is more commonly known as a reactant or an additive (like an antioxidant), its direct catalytic roles in mainstream chemical processes are not extensively documented in the provided search results. However, its derivatives and related compounds are involved in catalytic systems.

The synthesis of N-phenyl-1-naphthylamine itself often involves catalysts. For example, its preparation from aniline (B41778) and 1-naphthylamine (B1663977) can be catalyzed by various substances, including:

Boron and fluorine-containing compounds. google.comgoogle.com

Sulfanilic acid. google.com

Iodine. google.com

Phosphorus chlorides (PCl₃, PCl₅) or phosphoryl chloride (POCl₃). google.com

A silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives has been reported, utilizing picolinamide (B142947) as a directing group. mdpi.com This highlights the reactivity of the naphthylamine core structure in catalyzed reactions. While this example doesn't use N-phenyl-1-naphthylamine as a catalyst, it demonstrates the amenability of its structural class to catalytic transformations.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies of N-phenyl-1-naphthylamine reactions have provided valuable insights into its reaction mechanisms, particularly its antioxidant activity.

Quantum chemistry and transition state theory have been employed to investigate the hydrogen abstraction reaction of N-phenyl-1-naphthylamine with alkylperoxy radicals. acs.org These studies help in determining reaction rate constants and understanding the influence of solvents on the reaction kinetics. acs.org For instance, it has been shown that more polar solvents can significantly reduce the rate constants of these abstraction reactions. acs.org

The table below summarizes kinetic and thermodynamic parameters for the hydrogen abstraction reaction from N-phenyl-1-naphthylamine by different alkylperoxy radicals.

Reaction No.log(Afwd) (m³ mol⁻¹ s⁻¹ K⁻ᵇ)bEa fwd (kcal mol⁻¹)ΔHrxn fwd at 298 K (kcal mol⁻¹)
1-9.733.72-0.46-2.20
2-12.594.12-0.35-1.62
3-15.364.49-0.30-0.91
Data from a study on hydrogen abstraction reactions of N-phenyl-α-naphthylamine antioxidants. acs.org

Stopped-flow kinetics have been used to study the binding of N-phenyl-1-naphthylamine to proteins, revealing a diffusion-controlled collisional step followed by relocation into a hydrophobic environment. researchgate.net This suggests a stepwise binding mechanism. researchgate.net

Furthermore, studies on the inhibited autoxidation of styrene (B11656) by N-phenyl-1-naphthylamine have been conducted. cdnsciencepub.com The primary inhibition reaction, the abstraction of the amino hydrogen, exhibits a significant kinetic isotope effect when deuterium (B1214612) is substituted for hydrogen, with a kH/kD ratio of approximately 3-4. cdnsciencepub.com

Regioselectivity and Stereoselectivity in this compound Chemistry

The concepts of regioselectivity and stereoselectivity are crucial in understanding the reactions of N-phenyl-1-naphthylamine and its derivatives.

Regioselectivity: The substitution pattern on the N-phenyl-1-naphthylamine molecule significantly influences the outcome of its reactions. In electrophilic substitution reactions such as bromination and formylation, the reaction preferentially occurs at the C4 position of the naphthalene ring. dnu.dp.ua However, the presence of a methyl group on the nitrogen atom can alter this regioselectivity, leading to the formation of 4-phenyl substituted derivatives. dnu.dp.ua

Recent research has demonstrated the regioselective C8-H sulfoxamination of 1-naphthylamine derivatives catalyzed by cobalt. researchgate.net Additionally, a silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives has been achieved using a directing group strategy. mdpi.com These examples underscore the ability to control the position of functionalization on the naphthylamine core.

Stereoselectivity: The field of stereoselective reactions involving N-phenyl-1-naphthylamine and its analogs is an active area of research. For instance, the electrochemical stereoselective dehydrogenative homocoupling of β-naphthylamine derivatives has been accomplished, leading to chiral diaryl amines. researchgate.net The use of a chiral auxiliary on the β-naphthylamine resulted in a high diastereoisomeric ratio. researchgate.net

Furthermore, a highly atroposelective synthesis of non-biaryl naphthalene-1,2-diamine N-C atropisomers has been developed through direct enantioselective C-H amination. nih.gov This was achieved by reacting N-phenyl substituted 2-naphthylamine (B18577) with an azodicarboxylate in the presence of a chiral phosphoric acid catalyst. nih.gov The stereoselectivity of this reaction is influenced by π-π interactions and dual hydrogen bonding between the N-phenyl group of the naphthylamine and the catalyst. nih.gov

The table below shows the effect of different protecting groups on the nitrogen of 2-naphthylamine on the enantioselectivity of the C-H amination reaction.

EntryProtecting GroupYield (%)ee (%)
8Phenyl7588
9Benzyl6525
104-Methoxyphenyl7285
11tert-Butyl5815
Data from a study on atroposelective C-H amination. nih.gov

These findings highlight the potential for controlling the three-dimensional arrangement of atoms in reactions involving the N-phenyl-1-naphthylamine scaffold, which is critical for applications in areas like asymmetric catalysis and materials science.

Applications of Zoapxphomjvrjl Uhfffaoysa N in Materials Science

Incorporation of ZOAPXPHOMJVRJL-UHFFFAOYSA-N into Polymer Systems

The trifunctional nature of TAPT, owing to its three primary amine (-NH2) groups, allows it to be readily incorporated into various polymer architectures, either as a monomer for chain extension or as a crosslinking agent to form robust networks.

As a monomer, TAPT is particularly significant in the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. rsc.orgtapplastics.com Typically, they are synthesized through a two-step polycondensation reaction involving a diamine and a dianhydride. tapplastics.com The process begins with the formation of a soluble poly(amic acid) precursor, which is subsequently converted into the final polyimide through a process called imidization. rsc.org By using TAPT as a triamine monomer in conjunction with dianhydrides, chemists can create hyperbranched or crosslinked polyimide structures. This approach introduces a three-dimensional network, which can significantly enhance the polymer's glass transition temperature (Tg) and thermal stability compared to linear analogues.

The primary amine groups of TAPT can also act as reactive sites for crosslinking other polymer systems. rsc.org In polymer chemistry, crosslinking involves forming covalent bonds that connect long polymer chains, creating a single network structure. rsc.org This network is more rigid and resistant to heat, chemicals, and mechanical stress. rsc.org TAPT can be employed as a curing agent for epoxy resins, where its amine groups react with the epoxide rings to form a highly crosslinked, thermosetting polymer. The resulting materials benefit from the thermal stability of the triazine core and the rigid aromatic structure of TAPT, leading to enhanced performance characteristics.

Table 1: Effect of TAPT on Polymer Properties

Polymer System Role of TAPT Resulting Property Enhancement
Polyimides Trifunctional Monomer Increased glass transition temperature (Tg), enhanced thermal stability, formation of hyperbranched structures.
Epoxy Resins Curing/Crosslinking Agent Improved thermal resistance, increased network rigidity, enhanced chemical stability.
Other Thermosets Crosslinking Agent Formation of a durable three-dimensional network, boosting mechanical strength and thermal properties. rsc.org

Functionalization of Surfaces with this compound

Surface functionalization is a critical process for modifying the properties of a material's interface to improve adhesion, biocompatibility, or chemical resistance. While direct grafting of TAPT to form a simple self-assembled monolayer (SAM) is not extensively documented, it is a fundamental component in building up complex functional layers and membranes on various substrates.

A prominent method for surface functionalization involving TAPT is through the synthesis of Covalent Organic Frameworks (COFs) as thin films or membranes. researchgate.net COFs are crystalline, porous polymers with a highly ordered structure formed from covalent bonds between organic building blocks. researchgate.netmdpi.com TAPT, with its trigonal geometry, serves as a key nodal building block. By reacting TAPT with linear linkers (like dialdehydes) on a substrate surface, a continuous, ordered, and porous COF film can be grown. researchgate.net This technique effectively transforms the surface, imparting the specific properties of the COF, such as selective permeability, high surface area, and catalytic activity. researchgate.net For instance, COF membranes prepared from TAPT have been developed for applications in filtration and separation processes. researchgate.net

The process of "grafting to" or "grafting from" a surface can be adapted for molecules like TAPT. In a "grafting to" approach, a polymer synthesized with TAPT could be anchored to a compatible surface. In a "grafting from" scenario, a surface could be pre-treated with molecules that can react with TAPT, initiating the growth of a polymer or COF layer directly from the surface. These methods provide a versatile toolkit for creating highly tailored and functional surfaces.

Role of this compound in Advanced Composite Materials

Advanced composite materials, such as carbon fiber-reinforced polymers (CFRPs), are essential in industries like aerospace and automotive due to their high strength-to-weight ratio. sassofia.comtapplastics.com The performance of these composites is heavily dependent on the polymer matrix that binds the reinforcing fibers. TAPT plays a crucial role as a building block for or a modifier of this matrix material, typically an epoxy resin.

When used as a curing agent for epoxy resins, TAPT's trifunctional nature leads to a high crosslink density in the final polymer matrix. threebond.co.jp Amine-based curing agents react with the epoxy groups of the resin to form a rigid thermoset network. threebond.co.jpmdpi.com Compared to more common difunctional amine curing agents, the three reactive amine groups on a single TAPT molecule create a more tightly interconnected and rigid network.

This high crosslink density directly translates to improved thermomechanical properties of the composite material. Key improvements include:

Higher Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state is elevated, allowing the composite to retain its mechanical properties at higher operating temperatures.

Enhanced Thermal Stability: The inherent thermal stability of the triazine ring and the robust covalent network resist thermal degradation.

Improved Mechanical Strength: The rigid, highly crosslinked matrix efficiently transfers stress between the reinforcing fibers, leading to a stronger and stiffer composite material.

By incorporating TAPT into the epoxy matrix of a CFRP, manufacturers can produce components that are lighter than their metal counterparts yet capable of withstanding extreme conditions. tapplastics.comresearchgate.net

Table 2: TAPT as an Epoxy Curing Agent in Composites

Property Standard Difunctional Amine Curing Agent TAPT (Trifunctional Amine) Curing Agent
Functionality 2 reactive sites per molecule 3 reactive sites per molecule
Crosslink Density Lower Higher
Glass Transition Temp. (Tg) Moderate Significantly Higher
Thermal Stability Good Excellent
Mechanical Stiffness High Very High

Self-Assembly and Nanostructures Involving this compound

Self-assembly is a process where components spontaneously organize into ordered structures. The distinct, C3-symmetric geometry of TAPT makes it an ideal building block for creating highly ordered, porous nanostructures, most notably Covalent Organic Frameworks (COFs). nih.gov

COFs are a class of crystalline materials where organic molecules are linked by strong covalent bonds to form extended, periodic networks. researchgate.net In the synthesis of many COFs, TAPT acts as a trigonal node. When reacted with complementary linear or triangular linker molecules (e.g., terephthaldehyde or triformylphloroglucinol), it undergoes a condensation reaction to form a 2D or 3D network with a predictable and highly ordered pore structure. nih.gov The imine-based COFs formed from TAPT are particularly well-studied.

The self-assembly process is driven by the formation of reversible covalent bonds, which allows for "error-checking" and self-correction during synthesis, leading to a highly crystalline final material. Furthermore, the structure of TAPT allows for significant π–π stacking interactions between the layers of 2D COFs, which contributes to their stability and influences their electronic properties. rsc.org The amino groups and triazine nitrogen atoms can also participate in hydrogen bonding, which can help direct the supramolecular organization of the framework. chim.it

These TAPT-based nanostructures possess several key features:

Permanent Porosity: They have well-defined, accessible pores and high surface areas.

Crystallinity: They exhibit long-range order, unlike amorphous polymers.

Tunability: The properties of the COF, such as pore size and chemical functionality, can be precisely tailored by choosing different linker molecules to react with TAPT. nih.gov

These characteristics make TAPT-based COFs promising materials for applications in gas storage, separation, and catalysis.

Interactions of Zoapxphomjvrjl Uhfffaoysa N with Biological Systems Non Clinical Focus

Molecular Recognition Mechanisms of ZOAPXPHOMJVRJL-UHFFFAOYSA-N

Gefitinib's primary molecular recognition target is the adenosine (B11128) triphosphate (ATP)-binding site within the tyrosine kinase domain of EGFR. patsnap.com By competitively binding to this site, it blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. patsnap.comyoutube.com This inhibitory action prevents the activation of cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. patsnap.com

The effectiveness of Gefitinib is particularly pronounced in cells with specific activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21. patsnap.com These mutations lead to a constitutively active EGFR, making the cancer cells highly dependent on its signaling for growth and survival. patsnap.com

Interestingly, studies have shown that Gefitinib can induce the formation of EGFR dimers. nih.gov Research on A431 cells, which have low levels of HER2, demonstrated that Gefitinib increased the number of EGFR dimers by 3.0 to 3.8 times in the absence of epidermal growth factor (EGF). nih.gov In SKOV3 cells, which overexpress HER2, Gefitinib increased EGF-stimulated EGFR dimers by 1.8 to 2.2 times. nih.gov This dimerization alters the receptor's interaction characteristics with its natural ligand, EGF. nih.gov The varying affinity of the EGF-EGFR interaction across different cell lines, which can differ by as much as 40 times, is influenced by the prevalence of EGFR monomers, homodimers, and heterodimers. nih.gov

Enzyme Inhibition or Activation Studies with this compound

Gefitinib functions as a potent inhibitor of EGFR tyrosine kinase. drugbank.comnih.gov Its mechanism involves competing with ATP for the binding site on the intracellular domain of the receptor, thereby inhibiting the phosphorylation and activation of the tyrosine kinase. researchgate.net This blockade of EGFR's enzymatic activity disrupts downstream signal transduction, leading to cell cycle arrest, inhibition of angiogenesis, and augmented antitumor effects. researchgate.netnih.gov

The metabolism of Gefitinib itself is influenced by other enzymes, primarily the cytochrome P450 family, specifically CYP3A4, and to a lesser extent, CYP3A5 and CYP2D6. researchgate.net Studies in non-small cell lung cancer (NSCLC) cell lines have revealed that the enzyme CYP1A1 can metabolize Gefitinib. nih.govresearchgate.net In Gefitinib-sensitive cells, this metabolism can reduce the intracellular concentration of the drug over 12-24 hours. nih.govresearchgate.net Inhibition of CYP1A1 with α-naphthoflavone was shown to decrease Gefitinib metabolism, leading to prolonged exposure to the active drug and enhanced inhibition of EGFR signaling. nih.gov This resulted in a significant reduction of the IC50 value for Gefitinib in proliferation assays of EGFR wild-type NSCLC cell lines. nih.gov

Cell LineConditionFold Reduction in Gefitinib IC50
Calu-3With CYP1A1 Inhibition15
H322With CYP1A1 Inhibition3
H292With CYP1A1 Inhibition6

Receptor Binding Affinity Assessment for this compound

Gefitinib exhibits high binding affinity not only to its primary target, EGFR, but also to plasma proteins. In vitro studies have shown that it is extensively bound in the plasma of various species. nih.gov In human plasma, approximately 90% of Gefitinib binds to human serum albumin (HSA) and 78% binds to alpha1-acid glycoprotein (B1211001) (AAG). nih.gov The binding constants for HSA and AAG were determined to be 1.85 x 10(4) M(-1) and 1.13 x 10(5) M(-1), respectively. nih.gov In whole blood, only about 2.8% of Gefitinib exists as a free drug, with the remainder bound to plasma proteins (79.4%) and blood cells (17.8%). nih.gov

The affinity of the EGF-EGFR interaction itself can be modulated by Gefitinib and varies significantly between different cell lines, with observed affinities ranging from 0.2 nM in SKBR3 cells to 8 nM in A431 cells. nih.gov This variation is attributed to the different distributions of EGFR monomers and dimers on the cell surface, which have unique binding properties with EGF. nih.gov

ProteinBinding Constant (M-1)Percentage Bound
Human Serum Albumin (HSA)1.85 x 104~90%
Alpha1-acid Glycoprotein (AAG)1.13 x 105~78%

Cellular Uptake and Localization Studies of this compound (non-human, non-clinical)

The cellular uptake of Gefitinib is an active, temperature-dependent process. nih.gov Studies in NSCLC cell lines have shown that this transport system is independent of sodium and membrane potential. nih.gov Factors such as high cell densities and low extracellular pH can significantly reduce the uptake of the compound. nih.gov While inhibitors of the human organic cation transporter 1 (hOCT1) were found to decrease Gefitinib uptake, Gefitinib itself was not a substrate for hOCT1 or hOCT2 in overexpressing HEK293 cells. nih.gov

Research has shown that after 15 minutes of treatment, Gefitinib accumulates within both resistant and sensitive NSCLC cell lines at similar or even higher concentrations in the resistant cells, suggesting that altered drug uptake is not a primary mechanism of resistance. nih.gov The initial rate of uptake appears to be constant over time when the extracellular concentration is fixed. researchgate.net

Once inside the cell, Gefitinib localizes to its target, the EGFR, which resides on the plasma membrane. e-crt.org However, prolonged treatment with Gefitinib can induce the internalization of EGFR and decrease its localization on the plasma membrane. e-crt.org In PC-9 cells, a decrease in EGFR on the plasma membrane was observed after just 2 hours of treatment. e-crt.org Furthermore, studies using Gefitinib-conjugated iron oxide nanoparticles (mGEF@Fe3O4 NPs) confirmed that for effective cell inhibition, the compound must infiltrate the intracellular environment to block the tyrosine kinase domain. frontiersin.org Perls' blue staining assays showed successful endocytosis of these nanoparticles into PC-9 cells. frontiersin.org Interestingly, in EGFR-mutant HCC827 cells, while Gefitinib suppressed macropinocytosis, it paradoxically increased the cellular uptake of extracellular vesicles (EVs). nih.gov

Advanced Characterization Methodologies for Zoapxphomjvrjl Uhfffaoysa N

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of Flubendazole by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The principle of NMR lies in the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei align in specific orientations. By applying radiofrequency pulses, the nuclei can be excited to higher energy levels. The subsequent relaxation and emission of energy are detected, producing a spectrum. The chemical shift, splitting patterns (spin-spin coupling), and integration of the signals in an NMR spectrum reveal the electronic environment of each nucleus and the connectivity of atoms within the molecule, thus enabling a complete structural assignment of Flubendazole. nih.govresearchgate.netresearchgate.net For complex benzimidazole (B57391) structures like Flubendazole, two-dimensional NMR techniques can further elucidate intricate spatial relationships between atoms. nih.gov

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in Flubendazole. nih.govresearchgate.netmdpi.comijprajournal.comnih.gov This technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending, etc.). The resulting IR spectrum shows absorption bands at characteristic wavenumbers, which act as a "fingerprint" for the functional groups in the molecule. nih.govresearchgate.netmdpi.comijprajournal.comnih.gov For Flubendazole, IR spectroscopy can confirm the presence of key functional groups such as the amide C=O, the aromatic C=C bonds, the C-N bonds of the benzimidazole ring, and the C-F bond.

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of Flubendazole, as well as providing structural information through fragmentation analysis. mdpi.comtandfonline.comresearchgate.net The basic principle involves ionizing the molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them. The molecular ion peak in the mass spectrum gives the molecular weight of the compound. Furthermore, the molecule fragments in a predictable manner under the high-energy conditions of the mass spectrometer. The analysis of these fragmentation patterns provides valuable clues about the molecule's structure, confirming the connectivity of its different parts. mdpi.comtandfonline.comresearchgate.netscispace.com

Chromatographic Separation and Analysis of Flubendazole

Chromatographic techniques are essential for separating Flubendazole from impurities, metabolites, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of Flubendazole. nih.gov The principle of HPLC involves the separation of components in a liquid sample by passing them through a column packed with a stationary phase. A liquid mobile phase is pumped through the column at high pressure. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For Flubendazole and its metabolites, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture. By carefully selecting the column, mobile phase composition, flow rate, and detector (typically UV or mass spectrometry), a high degree of separation and sensitive quantification can be achieved. nih.gov

Below is an interactive data table summarizing typical HPLC conditions used for the analysis of Flubendazole:

ParameterTypical Value/Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/water or buffer mixture
Detection UV spectrophotometry or Mass Spectrometry (MS)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

X-ray Crystallography of Flubendazole and its Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

The principle of X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular spacing of the atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

Studies on the solid-state forms of Flubendazole and related benzimidazoles have utilized X-ray powder diffraction (XRPD) to identify and characterize different polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a drug, such as solubility and bioavailability. XRPD is a powerful tool for distinguishing between these different crystalline arrangements. Furthermore, the crystal structure of a Flubendazole/maleic acid binary crystal form has been investigated, demonstrating the application of X-ray diffraction in characterizing cocrystals. Cocrystals are crystalline structures containing two or more different molecules in the same crystal lattice, and their formation can be a strategy to improve the properties of a pharmaceutical compound.

Advanced Microscopy Techniques for Flubendazole

Advanced microscopy techniques provide high-resolution imaging of the morphology and surface characteristics of Flubendazole at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of solid materials. In SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and X-rays. By detecting these signals, a detailed image of the surface features, such as crystal shape and size distribution, can be constructed. SEM has been employed to analyze the morphology of Flubendazole nanocrystals.

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip is brought into proximity of a sample surface, forces between the tip and the sample lead to a deflection of the cantilever. This deflection is monitored and used to create a three-dimensional topographical map of the surface. AFM is particularly useful in pharmaceutical research for characterizing particle size, morphology, and surface roughness of drug crystals and formulations under ambient or liquid conditions.

These advanced characterization methodologies provide a comprehensive understanding of the chemical compound Flubendazole, from its molecular structure to its solid-state properties, which is essential for its development and application in various fields.

Table of Compound Names

InChIKeyCommon Name
ZOAPXPHOMJVRJL-UHFFFAOYSA-NFlubendazole

Q & A

Q. Table 1: Key Characterization Techniques for this compound

Parameter Technique Critical Settings Reference
PurityHPLCColumn type, mobile phase pH
Crystal StructureXRDResolution, temperature control
Thermal StabilityTGAHeating rate, inert atmosphere

Q. Table 2: Statistical Approaches for Data Contradiction Analysis

Issue Method Implementation Example Reference
Heterogeneous bioactivityRandom-effects meta-analysisAdjust for cell line variability
Confounding variablesMultivariate regressionControl for dosage and solvent effects

Guidelines for Theoretical Integration

  • Align experimental results with conceptual frameworks (e.g., ligand-receptor theory) to avoid fragmented conclusions .
  • Use hypothesis-driven research designs to test mechanistic predictions, as outlined in evidence-based inquiry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.